molecular formula C7H12N2S B1467538 Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine CAS No. 1248326-25-1

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine

Cat. No. B1467538
CAS RN: 1248326-25-1
M. Wt: 156.25 g/mol
InChI Key: GWBYVCQMSSUWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazoles are a class of organic compounds that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Synthesis Analysis

Thiazole derivatives can be synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have shown a wide range of bioactivities, including antibacterial, anticancer, antifungal, anti-inflammatory, and anthelmintic activities . They can be synthesized via a modified Mannich reaction of benzaldehyde, ammonia, and naphthalen-2-ols .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Agrochemical Applications

Thiazoles and their derivatives have broad applications in the field of agrochemicals . They are used in the synthesis of various pesticides and herbicides, contributing to the protection of crops from pests and diseases.

Industrial Applications

In the industrial sector, thiazole derivatives are used in the production of photographic sensitizers . These compounds enhance the sensitivity of photographic films, improving image quality.

Pharmaceutical Applications

Thiazoles have significant pharmaceutical and biological activities. They are found in many potent biologically active compounds, such as antimicrobial (sulfazole), antiretroviral (ritonavir), antifungal (abafungin), anticancer (tiazofurin), antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective drugs .

Synthesis of Natural Products

Compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . They play a crucial role in the synthesis of these essential compounds.

Antifungal Activity

Some thiazole derivatives have shown promising antifungal activity. For instance, a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides were synthesized and screened for their antifungal activity .

Photosensitizers and Dyes

Thiazole derivatives are used in the field of photosensitizers and dyes . They contribute to the coloration of textiles and other materials, and enhance the efficiency of solar cells by increasing their light absorption capacity.

Catalysts

Thiazole-based compounds are also used as catalysts in various chemical reactions . They accelerate the rate of reactions, making the production process more efficient.

Antitumor and Cytotoxic Activities

Thiazole derivatives have shown potential in the treatment of cancer. They exhibit antitumor and cytotoxic activities, making them promising candidates for the development of new anticancer drugs .

Safety and Hazards

The safety and hazards of thiazole compounds can vary depending on their specific structures. For example, [2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride has been classified as causing skin irritation and serious eye irritation .

Future Directions

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

N-methyl-2-(5-methyl-1,3-thiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-6-5-9-7(10-6)3-4-8-2/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBYVCQMSSUWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine
Reactant of Route 2
Reactant of Route 2
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine
Reactant of Route 3
Reactant of Route 3
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine
Reactant of Route 4
Reactant of Route 4
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine
Reactant of Route 5
Reactant of Route 5
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine
Reactant of Route 6
Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.